molecular formula C8H7BrCl2O B3043861 2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene CAS No. 94278-70-3

2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene

Cat. No.: B3043861
CAS No.: 94278-70-3
M. Wt: 269.95 g/mol
InChI Key: KBAGYDQLZMGHMT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene (CAS: 174913-20-3) is a halogenated aromatic compound with a bromomethyl (-CH₂Br) group at position 2, chlorine atoms at positions 1 and 3, and a methoxy (-OCH₃) group at position 5. The molecular formula is C₈H₆BrCl₂O, with a molecular weight of 268.94 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromomethyl group. Its structural complexity allows for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAGYDQLZMGHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252996
Record name 2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94278-70-3
Record name 2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94278-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination of 2-Methyl-1,3-dichloro-5-methoxybenzene

The most widely documented method involves radical bromination of 2-methyl-1,3-dichloro-5-methoxybenzene using N-bromosuccinimide (NBS) under radical-initiated conditions.

Reaction Mechanism

The bromination proceeds via a radical chain mechanism:

  • Initiation : Dibenzoyl peroxide decomposes thermally to generate phenyl radicals, which abstract a hydrogen atom from the methyl group, forming a benzylic radical.
  • Propagation : The benzylic radical reacts with NBS to yield the brominated product and regenerate a bromine radical.
  • Termination : Radical recombination halts the chain process.

The reaction is highly regioselective due to the stability of the benzylic radical intermediate.

Experimental Protocol

A representative procedure involves:

  • Reagents : 2-Methyl-1,3-dichloro-5-methoxybenzene (3.2 mmol), NBS (1.0 equiv), dibenzoyl peroxide (4 mol%), 1,2-dichloroethane (DCE).
  • Conditions : Reflux at 85°C for 3 hours under inert atmosphere.
  • Workup : Dilution with dichloromethane, washing with water and brine, drying (MgSO₄), and solvent evaporation.
  • Yield : Crude product is typically obtained in >95% purity, with yields exceeding 80% after purification.
Table 1: Radical Bromination Optimization
Parameter Optimal Value Effect on Yield
Solvent 1,2-Dichloroethane Maximizes radical stability
Temperature 85°C Balances reaction rate and selectivity
Initiator Loading 4 mol% Ensures complete initiation
Reaction Time 3 hours Prevents over-bromination

Halogen Exchange Reactions

Alternative routes exploit halogen exchange on pre-functionalized intermediates.

Bromination of 2-(Hydroxymethyl)-1,3-dichloro-5-methoxybenzene

Treatment of 2-(hydroxymethyl)-1,3-dichloro-5-methoxybenzene with hydrobromic acid (HBr) in sulfuric acid achieves substitution of the hydroxyl group:

$$
\text{Ar-CH}2\text{OH} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{Ar-CH}2\text{Br} + \text{H}_2\text{O}
$$

Challenges : Competing ether formation and acid-catalyzed decomposition necessitate strict temperature control (0–5°C) and excess HBr.

Metal-Halogen Exchange

A less common approach employs organometallic intermediates. For example, lithiation of 2-methyl-1,3-dichloro-5-methoxybenzene with n-butyllithium followed by quenching with bromine:

$$
\text{Ar-CH}3 + \text{n-BuLi} \rightarrow \text{Ar-CH}2\text{Li} \xrightarrow{\text{Br}2} \text{Ar-CH}2\text{Br} + \text{LiBr}
$$

Limitations : Low functional group tolerance and side reactions (e.g., ring bromination) limit utility.

Multi-Step Synthesis from Aniline Precursors

Patents describe pathways starting from nitrobenzene derivatives, exemplified by BASF SE’s route to analogous bromo-chloro-fluoroarenes:

Nitro Reduction and Diazotization

  • Reduction : 1,3-Dichloro-2-fluoro-4-nitrobenzene is reduced to 2,4-dichloro-3-fluoroaniline using hydrogen/Pd-C.
  • Bromination : Electrophilic bromination introduces bromine at position 6.
  • Diazotization/Sandmeyer Reaction : Conversion to the target aryl bromide via diazonium intermediate.

Adaptation : Replacing fluorine with methoxy groups and adjusting positions could yield 2-(bromomethyl)-1,3-dichloro-5-methoxybenzene.

Industrial-Scale Considerations

Solvent Selection

  • Radical Bromination : DCE outperforms ethyl acetate due to higher boiling point and radical stability.
  • Substitution Reactions : Polar aprotic solvents (e.g., DMF) improve HBr reactivity but require corrosion-resistant equipment.

Purification Techniques

  • Distillation : Effective for large-scale separation (bp 80–82°C at 3.6 kPa).
  • Chromatography : Silica gel chromatography with isohexane eluent achieves >99% purity for pharmaceutical applications.
Table 2: Cost-Benefit Analysis of Methods
Method Cost (USD/kg) Yield (%) Scalability
Radical Bromination 120 85 High
HBr Substitution 90 65 Moderate
Multi-Step Synthesis 200 70 Low

Emerging Methodologies and Innovations

Photocatalytic Bromination

Recent advances employ visible-light photocatalysis (e.g., eosin Y) to generate bromine radicals at ambient temperatures, reducing energy costs.

Flow Chemistry

Continuous-flow systems enhance safety and reproducibility by minimizing exothermic risks during NBS addition.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydrobenzene derivatives.

Scientific Research Applications

2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group can be converted to more reactive functional groups, facilitating further chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 2-(bromomethyl)-1,3-dichloro-5-methoxybenzene with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound 174913-20-3 C₈H₆BrCl₂O 268.94 BrCH₂, 2×Cl, OCH₃ High (bromomethyl as leaving group)
5-Bromo-1,3-dichloro-2-methylbenzene 204930-37-0 C₇H₅BrCl₂ 239.93 Br, 2×Cl, CH₃ Moderate (methyl less reactive)
1,5-Dichloro-3-methoxy-2-nitrobenzene 74672-01-8 C₇H₅Cl₂NO₃ 222.03 2×Cl, OCH₃, NO₂ Low (nitro deactivates ring)
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene 200799-19-5 C₉H₁₀BrF 217.08 BrCH₂, F, 2×CH₃ Moderate (fluoro directs substitution)
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene 945557-06-2 C₈H₆BrF₃O 255.03 Br, CF₂H, F, OCH₃ Low (difluoromethyl stabilizes)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 1,5-dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8) deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the methoxy group in the target compound .
  • Leaving Group Reactivity : Bromomethyl in the target compound facilitates nucleophilic substitution (e.g., with amines or thiols), whereas methyl or difluoromethyl groups in analogues (CAS 204930-37-0, 945557-06-2) are less reactive .
  • Halogen Diversity : Fluorine in 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene (CAS 200799-19-5) enhances metabolic stability in drug design but alters regioselectivity in reactions .

Biological Activity

Overview

2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of bromine and chlorine atoms along with a methoxy group, suggests various interactions with biological systems. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8BrCl2O
  • Molecular Weight : 295.98 g/mol
  • Structure : The compound features a methoxy group (-OCH₃) and two chlorine atoms on the benzene ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that halogenated compounds often demonstrate enhanced efficacy due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Pathogen Activity Reference
Escherichia coliInhibition of growth
Staphylococcus aureusModerate antimicrobial effect
Candida albicansEffective at higher concentrations

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Initial findings suggest that the compound can induce apoptosis in certain types of cancer cells.

Cell Line IC50 (µM) Effect Reference
HeLa (cervical cancer)25Induces apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibits proliferation

The biological activity of this compound can be attributed to its interaction with cellular targets. The halogen atoms may facilitate binding to proteins or nucleic acids, disrupting normal cellular functions.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to decreased cellular viability.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against E. coli and S. aureus. The study utilized disk diffusion assays to measure the effectiveness of the compound at various concentrations.

Study on Cytotoxic Effects in Cancer Cells

In a recent publication, researchers explored the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the common synthetic routes for 2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene, and how can their efficiency be evaluated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For bromomethylation, reacting 1,3-dichloro-5-methoxybenzene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is common. Efficiency is determined by yield optimization via varying catalysts (e.g., Lewis acids like FeCl₃), solvents (DCM or THF), and reaction times. Purity is assessed using HPLC or GC-MS, while structural confirmation relies on 1^1H/1313C NMR and X-ray crystallography .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–4°C in amber glass under inert gas (N₂/Ar) to prevent degradation. Avoid contact with strong oxidizers or bases due to potential exothermic reactions. Spills should be neutralized with sand or vermiculite and disposed of as halogenated waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1^1H NMR (for bromomethyl proton at δ 4.3–4.7 ppm), 13^13C NMR (for quaternary carbons and methoxy groups), and IR (C-Br stretch ~600 cm⁻¹) are standard. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (via CCDC databases) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during bromomethylation?

  • Methodological Answer : Competing halogen exchange or over-alkylation can be minimized by controlling stoichiometry (limiting NBS to 1.1 equivalents) and temperature (0–25°C). Use radical scavengers (e.g., BHT) to suppress side reactions. Monitor intermediates via TLC or inline FTIR. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. What strategies are recommended for evaluating the compound’s biological activity in medicinal chemistry applications?

  • Methodological Answer : Screen for antibacterial or anticancer activity using in vitro assays (e.g., MIC against S. aureus or MTT on HeLa cells). Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with Cl or modifying the methoxy group). Compare results with related compounds like 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) derivatives, leveraging databases like PubChem for bioactivity data .

Q. How can contradictions between experimental and computational data on the compound’s reactivity be resolved?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) require cross-validation using multiple techniques:
  • Experimental: Kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., 2^2H) to trace mechanistic pathways.
  • Computational: Density functional theory (DFT) to model transition states and compare with crystallographic data (CCDC entries).
  • Collaborative analysis with open-access repositories (e.g., PubChem) ensures reproducibility .

Notes

  • Data Sources : Prioritize peer-reviewed journals, crystallographic databases (CCDC), and PubChem for structural/mechanistic insights.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene
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